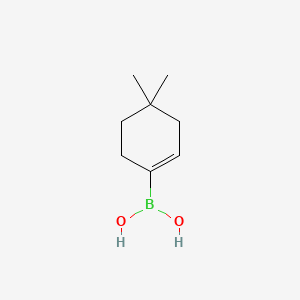

4,4-Dimethylcyclohexen-1-ylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(4,4-dimethylcyclohexen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BO2/c1-8(2)5-3-7(4-6-8)9(10)11/h3,10-11H,4-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFBGGLUEZIDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCC(CC1)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657288 | |

| Record name | (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865869-28-9 | |

| Record name | B-(4,4-Dimethyl-1-cyclohexen-1-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865869-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethylcyclohexen-1-ylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4,4-Dimethylcyclohexen-1-ylboronic Acid from 4,4-Dimethylcyclohexanone

Abstract

Vinyl and allylic boronic acids are foundational reagents in modern organic synthesis, prized for their versatility in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] This guide provides an in-depth, mechanistically-driven protocol for the synthesis of 4,4-dimethylcyclohexen-1-ylboronic acid, as its pinacol ester, from the commercially available starting material, 4,4-dimethylcyclohexanone. The described pathway leverages the robust and reliable Shapiro reaction to transform an inert ketone into a reactive vinyllithium intermediate, which is subsequently trapped with an electrophilic boron source. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scalable route to this valuable synthetic intermediate.

Synthetic Strategy: A Two-Stage Approach

The conversion of a ketone to a vinylboronic acid is not a direct transformation. The strategy hinges on converting the unreactive carbonyl group into a functional group that can facilitate the introduction of the boryl moiety at the desired vinylic position. This is achieved through a two-part sequence:

-

Tosylhydrazone Formation: The ketone is first condensed with tosylhydrazine to form a stable, crystalline N-tosylhydrazone. This intermediate serves as the precursor for the key transformation.[3][4]

-

Shapiro-Borylation Reaction: The tosylhydrazone is then subjected to the conditions of the Shapiro reaction. Treatment with a strong organolithium base generates a vinyllithium species in situ.[5][6] This potent nucleophile is then intercepted with an electrophilic boron reagent to furnish the target vinylboronate ester.

This approach is highly effective as it controls the regiochemistry of the resulting double bond, favoring the formation of the less substituted alkene, which is the kinetic product.[7]

Caption: High-level overview of the synthetic workflow.

Part I: Synthesis of 4,4-Dimethylcyclohexanone Tosylhydrazone

Mechanism and Scientific Rationale

The formation of a tosylhydrazone is a classic condensation reaction. The mechanism involves the nucleophilic attack of the terminal nitrogen atom of tosylhydrazine onto the electrophilic carbonyl carbon of 4,4-dimethylcyclohexanone. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to yield the final C=N double bond of the tosylhydrazone.[3] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. The resulting tosylhydrazone is often a stable, crystalline solid, making it easy to isolate and purify.[3]

Detailed Experimental Protocol

-

Materials & Equipment:

-

4,4-Dimethylcyclohexanone

-

p-Toluenesulfonohydrazide (Tosylhydrazine)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl) or Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,4-dimethylcyclohexanone (1.0 eq).

-

Dissolve the ketone in a minimal amount of methanol or ethanol (approx. 3-5 mL per gram of ketone).

-

Add p-toluenesulfonohydrazide (1.05 eq) to the solution.

-

Add a catalytic amount of concentrated HCl (2-3 drops) to the mixture.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to induce crystallization of the product.

-

Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol or ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 4,4-dimethylcyclohexanone tosylhydrazone. The product is typically of high purity and can be used in the next step without further purification.

-

Reagent Data Table

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Example Mass (g) | Example Moles (mmol) |

| 4,4-Dimethylcyclohexanone | 126.20 | 1.0 | 5.00 | 39.6 |

| p-Toluenesulfonohydrazide | 186.24 | 1.05 | 7.75 | 41.6 |

| Methanol | 32.04 | Solvent | ~20 mL | - |

| Conc. HCl | 36.46 | Catalyst | 2-3 drops | - |

Part II: Shapiro-Borylation to this compound Pinacol Ester

Mechanism and Scientific Rationale

This step is the core of the synthesis and relies on the Shapiro reaction, a powerful method for converting tosylhydrazones into vinyllithium species.[6][8]

-

Dianion Formation: Two equivalents of a strong alkyllithium base, such as n-butyllithium (n-BuLi), are required. The first equivalent deprotonates the relatively acidic N-H proton of the hydrazone. The second equivalent, being a much stronger base, abstracts a proton from the carbon atom adjacent (alpha) to the C=N bond. This deprotonation occurs selectively at the less sterically hindered position, establishing the regiochemistry of the final product.[6][7]

-

Fragmentation: The resulting dianion is unstable and spontaneously collapses. It eliminates the tosyl group (as lithium p-toluenesulfinate) and extrudes a molecule of dinitrogen gas (N₂), which is the thermodynamic driving force for the reaction.

-

Vinyllithium Formation: This fragmentation cascade results in the formation of a vinyllithium intermediate. This species is a potent nucleophile and base, requiring low temperatures and an inert atmosphere to prevent decomposition.

-

Borylation: The vinyllithium is then quenched by adding an electrophilic boron source. Isopropyl pinacolborate (B₂pin₂) is an excellent choice as it is less reactive than trialkyl borates, reducing side reactions, and directly yields the air-stable and easily purifiable pinacol ester. The vinyllithium attacks the boron atom, displacing an isopropoxy group, to form the desired carbon-boron bond.[9][10]

Caption: Key intermediates in the Shapiro-Borylation reaction.

Detailed Experimental Protocol

CRITICAL: This reaction must be performed under a strictly anhydrous and inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware and dry solvents. n-Butyllithium is pyrophoric and must be handled with extreme care.

-

Materials & Equipment:

-

4,4-Dimethylcyclohexanone tosylhydrazone

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Dry ice/acetone or cryocooler for -78 °C bath

-

Schlenk flask or three-neck flask with septum, inert gas inlet, and thermometer

-

Syringes for liquid transfer

-

-

Procedure:

-

Set up an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere.

-

Add the 4,4-dimethylcyclohexanone tosylhydrazone (1.0 eq) to the flask.

-

Add anhydrous THF (approx. 10 mL per gram of hydrazone) via cannula or syringe and stir to dissolve.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (2.1 eq) dropwise via syringe over 20-30 minutes. A color change (often to yellow or orange) and gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and hold for an additional 1-2 hours, or until gas evolution ceases.

-

Re-cool the solution to -78 °C.

-

In a separate flask, dissolve bis(pinacolato)diboron (B₂pin₂) (1.2 eq) in a minimal amount of anhydrous THF.

-

Add the B₂pin₂ solution to the vinyllithium solution at -78 °C via cannula or syringe.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the this compound pinacol ester as a colorless oil or white solid.

-

Reagent Data Table

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Example Mass (g) | Example Moles (mmol) |

| Tosylhydrazone | 294.42 | 1.0 | 5.00 | 17.0 |

| n-BuLi (2.5 M) | 64.06 | 2.1 | 14.3 mL | 35.7 |

| B₂pin₂ | 253.94 | 1.2 | 5.18 | 20.4 |

| Anhydrous THF | 72.11 | Solvent | ~50 mL | - |

Safety and Handling

-

n-Butyllithium (n-BuLi): Pyrophoric liquid. Reacts violently with water and is air-sensitive. Must be handled under an inert atmosphere using proper syringe techniques. Wear fire-retardant lab coat, safety glasses, and appropriate gloves.

-

Tosylhydrazine: Can decompose upon strong heating. Avoid excessive temperatures during storage and handling.

-

Cryogenic Temperatures: A -78 °C bath poses a risk of cold burns. Use insulated gloves and handle with care.

-

Solvents: THF and hexanes are flammable. Work in a well-ventilated fume hood away from ignition sources.

Conclusion

This guide details a reliable and mechanistically sound two-step synthesis of this compound pinacol ester from 4,4-dimethylcyclohexanone. The sequence leverages the formation of a stable tosylhydrazone intermediate followed by a regioselective Shapiro reaction and subsequent borylation. The resulting vinylboronate is a versatile building block, ready for use in a wide array of synthetic applications, particularly in palladium-catalyzed cross-coupling reactions, making it a valuable tool for professionals in chemical research and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis of Alkenylboronates from N-Tosylhydrazones through Palladium-Catalyzed Carbene Migratory Insertion [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 4,4-Dimethylcyclohexen-1-ylboronic Acid and its Pinacol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,4-Dimethylcyclohexen-1-ylboronic acid. Recognizing the current scarcity of publicly available experimental spectra for this specific molecule, this document serves as a practical resource for researchers. It offers predicted spectroscopic data for the more commonly available pinacol ester derivative, (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester (CAS 859217-67-7), based on established principles and data from structurally analogous compounds. Furthermore, this guide presents detailed, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, empowering researchers to perform their own analyses.

Introduction: The Significance of this compound in Synthesis

Cyclohexenylboronic acids and their derivatives are valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The gem-dimethyl group at the 4-position of the cyclohexene ring in this compound provides steric hindrance that can influence the regioselectivity of reactions and impart unique conformational properties to the resulting products. This makes it a potentially useful reagent in the synthesis of complex molecules in medicinal chemistry and materials science.

Accurate spectroscopic characterization is paramount for verifying the identity, purity, and stability of such reagents. This guide addresses the critical need for reliable spectroscopic data and methodologies for this specific compound. While experimental data for the free boronic acid is not readily found in public databases, its more stable and commercially available pinacol ester is the common precursor used in synthesis. Therefore, this guide will focus on the characterization of (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester.

Predicted Spectroscopic Data of (4,4-Dimethylcyclohexene-1-yl)boronic acid, Pinacol Ester

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and MS data for (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester. These predictions are based on the analysis of related structures and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.5 - 6.8 | m | 1H | =CH-B | The vinyl proton attached to the same carbon as the boronic ester will be the most deshielded of the ring protons due to the electron-withdrawing effect of the boron atom and its proximity to the double bond. |

| ~2.2 - 2.4 | m | 2H | -CH₂-C= | The allylic protons on the carbon adjacent to the double bond and the gem-dimethyl group. |

| ~1.8 - 2.0 | m | 2H | B-C-CH₂- | The allylic protons on the carbon adjacent to the double bond and the boron-bearing carbon. |

| 1.25 | s | 12H | -C(CH₃)₂ (pinacol) | The four equivalent methyl groups of the pinacol ester typically give a sharp singlet. |

| 1.05 | s | 6H | -C(CH₃)₂ (cyclohexene) | The two equivalent methyl groups on the cyclohexene ring will appear as a sharp singlet. |

Note: Chemical shifts are referenced to residual solvent (CDCl₃ at δ 7.26 ppm). The multiplicity "m" denotes a multiplet, and "s" denotes a singlet.

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the boron atom is often broadened or not observed due to quadrupolar relaxation.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 - 145 | =CH-C(CH₃)₂ | The quaternary carbon of the double bond. |

| Not Observed | C-B | The carbon atom directly bonded to the boron is often not observed due to quadrupolar broadening. |

| 83.5 | -O-C(CH₃)₂ (pinacol) | The quaternary carbons of the pinacol ester. |

| ~35 - 40 | -CH₂- | The two methylene carbons in the cyclohexene ring. |

| 31.5 | -C(CH₃)₂ | The quaternary carbon of the gem-dimethyl group on the cyclohexene ring. |

| 28.5 | -C(CH₃)₂ (cyclohexene) | The methyl carbons of the gem-dimethyl group. |

| 24.8 | -O-C(CH₃)₂ (pinacol) | The methyl carbons of the pinacol ester. |

Note: Chemical shifts are referenced to the solvent (CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3020 - 3050 | Medium | =C-H stretch | Characteristic of vinylic C-H bonds. |

| ~2850 - 2960 | Strong | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups. |

| ~1640 - 1660 | Medium | C=C stretch | Stretching vibration of the carbon-carbon double bond in the cyclohexene ring. |

| ~1320 - 1380 | Strong | B-O stretch | Characteristic strong absorption for the boron-oxygen bonds in the boronic ester. |

| ~1145 | Strong | C-O stretch | Stretching of the C-O bonds in the pinacol ester. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| Technique | Predicted m/z | Assignment | Rationale |

| Electrospray Ionization (ESI+) | 237.2071 | [M+H]⁺ | The protonated molecular ion. The exact mass can be used to confirm the elemental composition (C₁₄H₂₆BO₂⁺). |

| 259.1890 | [M+Na]⁺ | The sodium adduct, which is commonly observed in ESI-MS. | |

| Gas Chromatography-Mass Spectrometry (GC-MS) | 236 | [M]⁺ | The molecular ion peak. |

| 221 | [M-CH₃]⁺ | Loss of a methyl group is a common fragmentation pathway. |

Experimental Protocols for Spectroscopic Analysis

The following protocols are designed to be self-validating and provide a robust framework for acquiring high-quality spectroscopic data for (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

-

Solvent (CDCl₃): Deuterated chloroform is a common solvent for non-polar to moderately polar organic molecules and its residual proton signal (δ 7.26 ppm) and carbon signal (δ 77.16 ppm) are well-defined for referencing.

-

Internal Standard (TMS): Tetramethylsilane provides a sharp singlet at 0 ppm for accurate referencing of both ¹H and ¹³C NMR spectra.

-

Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is optimal for obtaining a good signal-to-noise ratio in a reasonable acquisition time on a 400 MHz spectrometer.

-

Relaxation Delay: A 2-second relaxation delay is generally sufficient for most protons and carbons to return to equilibrium, ensuring accurate integration in ¹H NMR and preventing signal saturation in ¹³C NMR.

IR Data Acquisition Workflow

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Causality Behind Experimental Choices:

-

Attenuated Total Reflectance (ATR): ATR is a rapid and convenient technique for analyzing solid samples directly without the need for preparing KBr pellets, which can be time-consuming and susceptible to atmospheric moisture.

-

Background Spectrum: Collecting a background spectrum is crucial to subtract the absorbance of the ATR crystal and the ambient atmosphere (e.g., CO₂ and water vapor), ensuring that the resulting spectrum is solely from the sample.

-

Number of Scans and Resolution: 32 scans provide a good signal-to-noise ratio, and a resolution of 4 cm⁻¹ is standard for routine analysis of organic compounds.

Mass Spectrometry Data Acquisition Workflow

Caption: Workflow for high-resolution mass spectrometry data acquisition.

Causality Behind Experimental Choices:

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and moderately polar molecules, typically producing intact molecular ions with minimal fragmentation, which is ideal for accurate mass determination.

-

High-Resolution Mass Spectrometry: High-resolution instruments (e.g., TOF or Orbitrap) provide highly accurate mass measurements, which are essential for confirming the elemental composition of the molecule.

-

Solvent: Methanol and acetonitrile are common solvents for ESI-MS as they are polar and volatile, facilitating the ionization process.

Conclusion

An In-depth Technical Guide to the Chemical Properties and Stability of 4,4-Dimethylcyclohexen-1-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4,4-Dimethylcyclohexen-1-ylboronic acid is a versatile organoboron compound with significant potential in synthetic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, stability, and handling considerations. By synthesizing established principles of boronic acid chemistry with specific structural insights, this document serves as a critical resource for researchers aiming to effectively utilize this reagent. We will delve into its reactivity profile, explore the primary degradation pathways, and present detailed protocols for its storage, handling, and stability assessment.

Introduction: The Role of Cycloalkenyl Boronic Acids in Modern Synthesis

Boronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Their appeal lies in a combination of factors: versatile reactivity, relative stability to air and moisture, and generally low toxicity.[2] this compound, a member of the cycloalkenyl boronic acid subclass, offers a unique structural motif—a gem-dimethyl substituted cyclohexene ring. This feature can impart specific steric and electronic properties to target molecules, making it a valuable building block for creating sterically hindered and structurally complex compounds.

Understanding the nuances of its chemical behavior is paramount for its successful application. This guide will provide the foundational knowledge required to handle, store, and deploy this reagent with confidence, ensuring reproducibility and optimizing reaction outcomes.

Core Chemical Properties and Structural Features

The reactivity and stability of this compound are intrinsically linked to its molecular structure.

| Property | Data/Identifier | Source |

| IUPAC Name | (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid | - |

| CAS Number | 865869-28-9 | [3] |

| Molecular Formula | C8H15BO2 | - |

| Molecular Weight | 153.01 g/mol | - |

| Appearance | Typically a white to off-white solid | [1] |

The key structural features influencing its chemistry are:

-

The Boronic Acid Moiety (-B(OH)2): This functional group is a Lewis acid due to the vacant p-orbital on the boron atom.[4] It is responsible for the compound's characteristic reactivity, including its ability to undergo transmetalation in cross-coupling cycles and form boronate esters with diols.[1]

-

The Cyclohexene Ring: The double bond provides a site for various addition reactions and influences the electronic properties of the C-B bond.

-

The Gem-Dimethyl Group: Located at the 4-position, these methyl groups introduce significant steric bulk. This can influence the regioselectivity of reactions and may provide a "buttressing" effect that enhances the stability of the cyclohexene ring.

Below is a diagram illustrating the logical relationship between the structural features and the compound's chemical behavior.

graph "Structural_Features_and_Properties" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Boronic Acid Moiety\n-B(OH)2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Cyclohexene Ring", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Gem-Dimethyl Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Lewis Acidity", pos="0,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Suzuki-Miyaura Coupling", pos="-2,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Esterification with Diols", pos="2,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Site for Addition Reactions", pos="0,-3.5!", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Steric Hindrance", pos="-2,-4.5!", fillcolor="#FBBC05", fontcolor="#202124"]; J [label="Enhanced Stability", pos="2,-4.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label="contains"]; A -> C [label="contains"]; A -> D [label="contains"]; B -> E [label="confers"]; E -> F [label="enables"]; E -> G [label="enables"]; C -> H [label="provides"]; D -> I [label="introduces"]; D -> J [label="may provide"]; }

Caption: Key structural features and their resultant chemical properties.Stability and Degradation Pathways

While boronic acids are relatively stable compared to other organometallic reagents, their integrity can be compromised under certain conditions.[1] The primary degradation pathways for this compound are protodeboronation and oxidation.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acidic or basic conditions.[5] For this specific compound, protodeboronation would result in the formation of 4,4-dimethylcyclohexene.

-

Mechanism: The reaction is typically facilitated by the presence of water and can be accelerated by strong acids or bases. The susceptibility to protodeboronation is highly dependent on the electronic nature of the organic substituent.

Oxidation

Exposure to atmospheric oxygen can lead to the oxidation of the C-B bond, replacing it with a hydroxyl group. This would yield 4,4-dimethylcyclohexen-1-ol.

-

Prevention: Storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize oxidative degradation.[5]

Anhydride Formation (Dehydration)

Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic (trimeric) or linear anhydrides, known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by treatment with water. However, the formation of anhydrides can affect the solubility and reactivity of the material.

The workflow below illustrates the major degradation pathways.

digraph "Degradation_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; protodeboronation [label="Protodeboronation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidation [label="Oxidation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dehydration [label="Dehydration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product1 [label="4,4-Dimethylcyclohexene", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product2 [label="4,4-Dimethylcyclohexen-1-ol", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product3 [label="Boroxine (Anhydride)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> protodeboronation [label=" H+ / H2O "]; protodeboronation -> product1; start -> oxidation [label=" O2 "]; oxidation -> product2; start -> dehydration [label=" Heat / Vacuum "]; dehydration -> product3; }

Caption: Primary degradation pathways for boronic acids.Recommended Handling and Storage Protocols

Proper handling and storage are crucial to maintain the chemical integrity of this compound.[5]

Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | Refrigerated (2-8°C) | Minimizes thermal degradation and dehydration.[5] |

| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Prevents oxidation.[5] |

| Moisture | Keep in a tightly sealed container in a dry environment | Boronic acids are hygroscopic and moisture can facilitate protodeboronation.[6][7] |

| Light | Protect from light | While not universally required for all boronic acids, it is good practice to avoid potential photodecomposition. |

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] The compound may cause respiratory irritation.[8]

-

Dispensing: Use plastic or glass scoops and funnels to transfer the solid material. Avoid creating dust.[6]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5]

Experimental Protocol: Assessing Stability via NMR Spectroscopy

This protocol provides a method to assess the stability of a sample of this compound over time under specific storage conditions.

Objective: To quantify the extent of degradation (primarily protodeboronation) by monitoring the appearance of the degradation product, 4,4-dimethylcyclohexene, using ¹H NMR spectroscopy.

Materials:

-

This compound sample

-

NMR tubes

-

Deuterated solvent (e.g., CDCl3 or DMSO-d6)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

Microbalance

Procedure:

-

Initial Sample Preparation (T=0): a. Accurately weigh approximately 5-10 mg of the boronic acid and a known quantity of the internal standard into a vial. b. Dissolve the solids in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent. c. Transfer the solution to an NMR tube.

-

NMR Acquisition (T=0): a. Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for full relaxation of all relevant protons (typically 5 times the longest T1). b. Integrate the signals corresponding to the boronic acid, the internal standard, and any impurity signals. Specifically, look for the characteristic signals of 4,4-dimethylcyclohexene.

-

Sample Storage: a. Prepare several identical samples as described in Step 1. b. Store the samples under the desired test conditions (e.g., refrigerated, room temperature, exposed to air, under nitrogen).

-

Time-Point Analysis: a. At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one sample from each storage condition. b. Acquire a quantitative ¹H NMR spectrum as described in Step 2.

-

Data Analysis: a. For each spectrum, calculate the molar ratio of the boronic acid to the internal standard. b. Calculate the molar ratio of the major degradation product (4,4-dimethylcyclohexene) to the internal standard. c. Plot the percentage of remaining boronic acid versus time for each storage condition to determine the stability profile.

Reactivity Profile and Synthetic Applications

The primary utility of this compound is as a nucleophilic partner in cross-coupling reactions.

Suzuki-Miyaura Coupling

This is the most prominent application, enabling the formation of C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. The reaction involves the coupling of the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.

-

General Reaction Scheme: R-X + (HO)₂B-R' --[Pd catalyst, Base]--> R-R' (Where R' is the 4,4-dimethylcyclohexen-1-yl group)

The choice of catalyst, ligand, base, and solvent is critical and must be optimized for specific substrates. The steric bulk of the 4,4-dimethylcyclohexenyl group may necessitate the use of bulky phosphine ligands to facilitate efficient reductive elimination.

Other Transformations

-

Chan-Lam Coupling: Formation of C-N or C-O bonds by coupling with amines or alcohols, typically using a copper catalyst.

-

Petasis (Borono-Mannich) Reaction: A multicomponent reaction with an amine and an aldehyde to form α-amino acids.[9]

-

Esterification: Reacts readily with diols (like pinacol) to form cyclic boronate esters. These esters, such as (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester (CAS 859217-67-7), are often more stable, less polar, and easier to purify than the corresponding boronic acids.[10] They are frequently used as direct replacements in coupling reactions.

The following diagram outlines the key reactivity pathways.

digraph "Reactivity_Pathways" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes center_node [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", width=3];

suzuki [label="Suzuki-Miyaura Coupling\n(with R-X, Pd catalyst, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chan_lam [label="Chan-Lam Coupling\n(with Amine/Alcohol, Cu catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; petasis [label="Petasis Reaction\n(with Amine, Aldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; esterification [label="Esterification\n(with Diol, e.g., Pinacol)", fillcolor="#FBBC05", fontcolor="#202124"];

product_suzuki [label="Coupled Product\n(Aryl/Vinyl-Cyclohexene)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; product_chan_lam [label="N/O-Cyclohexenyl Product", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; product_petasis [label="α-Amino Acid Derivative", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; product_ester [label="Boronate Ester", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges center_node -> suzuki; suzuki -> product_suzuki; center_node -> chan_lam; chan_lam -> product_chan_lam; center_node -> petasis; petasis -> product_petasis; center_node -> esterification; esterification -> product_ester; }

Caption: Major synthetic applications of the title compound.Conclusion

This compound is a valuable reagent for introducing a sterically defined cyclic motif into organic molecules. While specific stability data for this compound is not extensively published, a thorough understanding of the general behavior of boronic acids provides a robust framework for its effective use. By adhering to protocols that mitigate exposure to moisture, oxygen, and harsh pH conditions, researchers can ensure the integrity of the reagent and achieve reliable results in their synthetic endeavors. Its utility in robust C-C bond-forming reactions, coupled with its unique structural features, solidifies its place as an important tool in the arsenal of the modern synthetic chemist.

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 865869-28-9 Cas No. | (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid | Apollo [store.apolloscientific.co.uk]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. benchchem.com [benchchem.com]

- 6. laballey.com [laballey.com]

- 7. borax.com [borax.com]

- 8. 4,4-Dimethylcyclohexene-1-boronic acid, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (4,4-Dimethylcyclohexene-1-yl)boronic acid, pinacol ester AldrichCPR 859217-67-7 [sigmaaldrich.com]

An In-depth Technical Guide to (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid (CAS 865869-28-9) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid, a versatile reagent in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, applications, and practical considerations for its use, with a focus on enabling innovative research and development.

Introduction to (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid

(4,4-Dimethylcyclohex-1-en-1-yl)boronic acid, identified by CAS number 865869-28-9, is a valuable building block in organic chemistry. Its structure, featuring a substituted cyclohexene ring coupled with a boronic acid functional group, makes it a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The unique steric and electronic properties of the 4,4-dimethylcyclohexenyl moiety can impart desirable characteristics to target molecules, influencing their conformation and physicochemical properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis and for ensuring laboratory safety.

| Property | Value | Reference(s) |

| CAS Number | 865869-28-9 | [1] |

| Molecular Formula | C₈H₁₅BO₂ | [1] |

| Molecular Weight | 154.02 g/mol | [1] |

| Appearance | White to off-white solid | General Supplier Information |

| Melting Point | 152-154 °C | [1] |

| Solubility | Soluble in organic solvents such as THF, dioxane, and DMF. | General Supplier Information |

| Stability | Stable under standard laboratory conditions. Boronic acids are known to be susceptible to oxidation and protodeboronation under certain conditions.[2] | General Knowledge |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation enables the formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond between the cyclohexenyl group of the boronic acid and a variety of organic halides or triflates.

Mechanism of Action

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl or heteroaryl bromide).

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of the 4,4-dimethylcyclohexenyl moiety can be strategically employed in drug design to enhance molecular complexity and explore new chemical space. This structural unit can serve as a lipophilic element, potentially improving membrane permeability and influencing the overall pharmacokinetic profile of a drug candidate. While specific, publicly available examples of the use of (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid in the synthesis of named kinase inhibitors or GPCR modulators are not readily found in the literature, the general utility of alkenylboronic acids in the synthesis of such biologically active molecules is well-documented.[3][4][5][6] The principles and protocols are directly transferable.

For instance, in the synthesis of kinase inhibitors, which often feature heterocyclic cores, this boronic acid can be coupled to a halo-substituted heterocycle to introduce a non-aromatic, conformationally restricted substituent.[3] This can be crucial for achieving selectivity and potency by probing specific pockets within the kinase active site.

Experimental Protocol: Suzuki-Miyaura Coupling of (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid with a Heteroaryl Bromide

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Objective: To synthesize a 2-(4,4-dimethylcyclohex-1-en-1-yl)pyridine derivative.

Materials:

-

(4,4-Dimethylcyclohex-1-en-1-yl)boronic acid (CAS 865869-28-9)

-

2-Bromopyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 mmol, 1.0 equiv), (4,4-dimethylcyclohex-1-en-1-yl)boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.

-

Addition of Catalyst and Solvents: Add the catalyst pre-mixture to the Schlenk flask. Then, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL).

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

(4,4-Dimethylcyclohex-1-en-1-yl)boronic acid is commercially available from several reputable chemical suppliers. When selecting a supplier, consider factors such as purity, availability, and the quality of accompanying documentation (e.g., Certificate of Analysis).

Table of Representative Suppliers:

| Supplier | Product Number (Example) | Purity (Typical) |

| Sigma-Aldrich (Merck) | Varies by region | ≥95% |

| Thermo Scientific (Alfa Aesar) | H52955 | 96% |

| BLDpharm | BD54498 | ≥97% |

| Combi-Blocks | BB-2526 | ≥95% |

Note: Product numbers and available purities are subject to change. Please consult the respective supplier's website for the most current information.

Conclusion

(4,4-Dimethylcyclohex-1-en-1-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the introduction of a unique structural motif that can be leveraged to fine-tune the properties of target molecules. By understanding its physicochemical properties, reaction mechanisms, and proper handling procedures, researchers can effectively employ this reagent to advance their synthetic endeavors and contribute to the development of novel therapeutics.

References

- 1. WO1999017869A3 - Compositions for organic synthesis on solid phase and methods of using the same - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Steric Hindrance: A Technical Guide to 4,4-Dimethylcyclohexen-1-ylboronic acid Pinacol Ester as a Stable Precursor

Abstract

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical development and materials science, the demand for robust, reliable, and versatile building blocks is paramount. Boronic acids and their derivatives, especially pinacol esters, have become indispensable tools for the construction of complex carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[1] This guide provides an in-depth technical overview of 4,4-dimethylcyclohexen-1-ylboronic acid pinacol ester (CAS 859217-67-7), a reagent whose design epitomizes the strategic use of steric hindrance to confer enhanced stability and reliability. We will explore its synthesis, the mechanistic basis for its stability, and provide detailed protocols for its application, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable synthetic precursor.

Introduction: The Challenge of Boronic Acid Instability and the Pinacol Ester Solution

Boronic acids are renowned for their utility in cross-coupling reactions, yet their practical application can be hampered by inherent instability. They are susceptible to dehydration, leading to the formation of cyclic boroxine trimers, and can undergo protodeboronation under various conditions.[2] These degradation pathways diminish reactivity, complicate stoichiometry, and lead to inconsistent experimental results.

To mitigate these issues, boronic acids are frequently converted to their corresponding pinacol esters. The formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system effectively protects the boron atom, rendering the compound less sensitive to moisture and air.[2] This derivatization leads to several key advantages:

-

Enhanced Shelf Life: Pinacol esters can be stored for extended periods without significant degradation.[2]

-

Simplified Handling: Their reduced sensitivity simplifies weighing and transfer operations.[2]

-

Improved Reaction Profiles: They often provide cleaner reactions and higher yields in cross-coupling processes compared to the free boronic acids.[2]

The subject of this guide, this compound pinacol ester, further refines this concept by incorporating a gem-dimethyl group on the cyclohexene ring, a structural feature that imparts exceptional stability.

The Critical Role of the gem-Dimethyl Group: A Bastion of Stability

The defining feature of this compound pinacol ester is the quaternary carbon at the 4-position of the cyclohexene ring. This seemingly simple modification has profound implications for the molecule's stability, primarily through steric hindrance.

Mechanism of Hydrolytic Stability

The following diagram illustrates the protective effect of the gem-dimethyl group against hydrolysis.

Caption: Steric shielding by the gem-dimethyl group increases the activation energy (Ea) for nucleophilic attack by water, enhancing hydrolytic stability.

Synthesis of this compound Pinacol Ester

While a specific literature preparation for this exact molecule is not prominently documented, a robust and highly effective synthetic route can be proposed based on the well-established Miyaura borylation reaction.[5][6] This palladium-catalyzed cross-coupling reaction allows for the formation of vinyl boronic esters from vinyl halides or triflates.

The logical precursor for this synthesis is a 1-halo-4,4-dimethylcyclohex-1-ene (where halo is typically Br or I) or the corresponding vinyl triflate.

Proposed Synthetic Workflow

The diagram below outlines the proposed workflow for the synthesis via a Miyaura borylation.

Caption: Proposed synthetic workflow for the target compound via Miyaura borylation.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard conditions for Miyaura borylation of vinyl halides.[7][8] Optimization may be required.

Materials:

-

1-Bromo-4,4-dimethylcyclohex-1-ene (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas supply

Procedure:

-

To an oven-dried Schlenk flask, add 1-bromo-4,4-dimethylcyclohex-1-ene, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

-

Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound pinacol ester.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected product is a white to off-white solid.[9]

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound pinacol ester is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of C(sp²)-C(sp²) bonds to construct complex molecular architectures.[2][10] Its stability ensures accurate stoichiometry and reproducible results, while the cyclohexenyl moiety provides a versatile scaffold for further synthetic transformations.

General Reaction Mechanism

The Suzuki-Miyaura coupling follows a well-defined catalytic cycle, illustrated below. The stability of the boronic ester is crucial for the success of the transmetalation step.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standard Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound pinacol ester with an aryl or heteroaryl halide.

Materials:

-

Aryl halide (Ar-X, where X = I, Br, or Cl) (1.0 equiv)

-

This compound pinacol ester (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

-

In a reaction vessel, combine the aryl halide, this compound pinacol ester, and the base.

-

Add the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

-

Add the degassed solvent system.

-

Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash with water and brine, then dry the organic layer over an anhydrous drying agent.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product via flash column chromatography or recrystallization.

Causality in Protocol Choices:

-

Choice of Base: The base is crucial for activating the boronic ester for transmetalation.[11] Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive aryl chlorides, while K₂CO₃ is sufficient for many bromides and iodides.

-

Choice of Catalyst/Ligand: The ligand on the palladium center influences the rates of both oxidative addition and reductive elimination. For challenging substrates (e.g., sterically hindered partners or aryl chlorides), specialized phosphine ligands like XPhos or RuPhos may be necessary to achieve high yields.[12]

-

Solvent System: A mixture of an organic solvent and water is common, as water can aid in dissolving the inorganic base and may facilitate the transmetalation step.[13]

Data Summary

The physical and chemical properties of this compound pinacol ester are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 859217-67-7 | [14][15] |

| Molecular Formula | C₁₄H₂₅BO₂ | [14] |

| Molecular Weight | 236.16 g/mol | [14] |

| Appearance | White to off-white solid | [9] |

| Boiling Point | 255 °C | [9] |

| Storage | 2-8°C under inert gas | [9] |

Conclusion and Future Outlook

This compound pinacol ester stands out as a superior building block for organic synthesis. The strategic incorporation of a gem-dimethyl group provides a steric shield that confers remarkable stability against hydrolysis, a common pitfall for many boronic acid derivatives. This enhanced stability translates to a longer shelf life, easier handling, and greater reliability in stoichiometric-sensitive reactions like the Suzuki-Miyaura coupling. This guide has provided a comprehensive overview of its synthesis, the mechanistic underpinnings of its stability, and detailed protocols for its use. As the demand for complex and novel chemical entities in drug discovery and materials science continues to grow, the use of well-designed, stable, and reliable precursors like this compound pinacol ester will undoubtedly become even more critical.[1][16]

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medium.com [medium.com]

- 13. researchgate.net [researchgate.net]

- 14. scbt.com [scbt.com]

- 15. 4,4-(DIMETHYLCYCLOHEXENE-1-YL)BORONIC ACID, PINACOL ESTER | 859217-67-7 [chemicalbook.com]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Reactivity of the Carbon-Boron Bond in 4,4-Dimethylcyclohexen-1-ylboronic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

Organoboronic acids are indispensable reagents in modern organic synthesis and drug discovery, prized for their stability, low toxicity, and versatile reactivity.[1][2] This technical guide provides an in-depth exploration of the carbon-boron bond's reactivity in a specific, structurally relevant example: 4,4-Dimethylcyclohexen-1-ylboronic acid. This molecule combines the features of an alkenylboronic acid with a conformationally constrained cyclohexene scaffold bearing a gem-dimethyl group. We will dissect the principal transformations of this functional group, including palladium-catalyzed Suzuki-Miyaura cross-coupling, copper-mediated Chan-Lam amination and etherification, and rhodium-catalyzed conjugate additions. The discussion is grounded in mechanistic principles, explaining the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Versatile Carbon-Boron Bond

The carbon-boron (C-B) bond is a cornerstone of contemporary synthetic chemistry. Characterized by low polarity and the electron-deficient nature of the boron atom, organoboranes act as potent yet gentle carbon nucleophiles in a vast array of chemical transformations.[3] Boronic acids (RB(OH)₂) and their corresponding esters (e.g., pinacol esters) are particularly favored due to their crystalline nature, air and moisture stability, and generally low toxicity, making them ideal reagents for both laboratory-scale synthesis and industrial applications.[1]

This compound presents a unique substrate. As an alkenylboronic acid, its C(sp²)-B bond offers a gateway to constructing more complex olefinic structures. The attached 4,4-dimethylcyclohexenyl ring introduces significant steric bulk and conformational rigidity, which can be exploited to influence stereochemical outcomes or to introduce a lipophilic, metabolically stable anchor in medicinal chemistry programs. Understanding the reactivity of this specific moiety is crucial for its effective deployment in the synthesis of novel chemical entities.

Synthesis Overview

The pinacol ester of this compound is typically synthesized via the Miyaura borylation reaction.[4] This involves a palladium-catalyzed cross-coupling of the corresponding 1-halo-4,4-dimethylcyclohexene with bis(pinacolato)diboron (B₂pin₂).[4][5] The choice of a mild base, such as potassium acetate or potassium phenoxide, is critical to prevent the competing Suzuki-Miyaura homocoupling of the product.[4]

Core Reactivity Pathways

The utility of this compound stems from its participation in several powerful bond-forming reactions. The following sections detail the most important transformations.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds using organoboronic acids.[6] This reaction couples the alkenylboronic acid with an organic halide or triflate (R-X) in the presence of a palladium catalyst and a base. Its broad functional group tolerance and reliability have made it a staple in complex molecule synthesis.[6]

Mechanistic Causality: The reaction proceeds through a well-defined catalytic cycle.[7][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond of the coupling partner, forming a Pd(II) intermediate.

-

Transmetalation: This is the key step involving the boronic acid. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid by forming a more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻.[7] This complex then transfers its organic group (the 4,4-dimethylcyclohexenyl moiety) to the Pd(II) center, displacing the halide. The oxophilicity of boron provides a thermodynamic driving force for this exchange.[4]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[8]

The choice of ligand on the palladium catalyst is crucial for stabilizing the metal center and promoting the individual steps of the cycle. Phosphine ligands like PPh₃ or more electron-rich, bulky ligands like PCy₃ and XPhos are commonly employed.[7]

Copper-Mediated Chan-Lam Cross-Coupling

While palladium excels at C-C bond formation, copper catalysts enable the coupling of boronic acids with heteroatom nucleophiles like amines (N-H) and phenols (O-H), a transformation known as the Chan-Lam coupling.[9][10] This reaction is exceptionally valuable as it often proceeds under mild conditions, sometimes at room temperature and open to the air, providing a complementary method to the Buchwald-Hartwig amination.[9][11][12]

Mechanistic Causality: The mechanism is more complex and less universally agreed upon than the Suzuki reaction but is believed to involve a Cu(II) active species.[10]

-

A Cu(II) salt (e.g., Cu(OAc)₂) coordinates with both the boronic acid and the heteroatom nucleophile (amine or alcohol).

-

Transmetalation occurs, transferring the organic group from boron to copper.

-

A proposed Cu(III) intermediate may form, which then undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.[9][10]

-

An oxidant, often atmospheric oxygen, re-oxidizes Cu(I) back to the active Cu(II) catalyst to complete the cycle.[9]

This reaction allows for the synthesis of N-vinyl and O-vinyl compounds, which are important structural motifs.[11][13]

Rhodium-Catalyzed Conjugate Addition

Beyond cross-coupling, alkenylboronic acids can act as nucleophiles in 1,4-conjugate additions (Michael additions) to α,β-unsaturated carbonyl compounds.[14] Rhodium complexes are particularly effective catalysts for this transformation.[15]

Mechanistic Causality:

-

Transmetalation of the alkenyl group from the boronic acid to a Rh(I) complex generates an alkenyl-rhodium(I) intermediate.

-

This rhodium species then adds across the double bond of the α,β-unsaturated ketone or ester in a 1,4-fashion.

-

Protonolysis of the resulting rhodium enolate releases the final product and regenerates a rhodium species that can re-enter the catalytic cycle.

This reaction is a powerful tool for constructing new C-C bonds and setting stereocenters, especially when chiral ligands are employed on the rhodium catalyst.[14][16]

Influence of the 4,4-Dimethylcyclohexenyl Scaffold

The specific structure of the 4,4-dimethylcyclohexenyl moiety imparts distinct properties that influence its reactivity:

-

Steric Hindrance: The gem-dimethyl group provides significant steric bulk on the face of the ring opposite the double bond. This can influence the trajectory of incoming reagents and the binding orientation to a catalyst's active site, potentially leading to enhanced stereoselectivity in certain reactions.

-

Lipophilicity: The alkyl-rich scaffold increases the molecule's lipophilicity. In a drug discovery context, this can be used to modulate a compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

-

Conformational Rigidity: The cyclohexene ring is more conformationally restricted than an acyclic alkene. This defined geometry can be beneficial in designing molecules that fit precisely into a biological target's binding pocket.

Applications in Research and Drug Development

Boronic acids are no longer just synthetic intermediates; they are integral components of approved pharmaceuticals like Bortezomib (Velcade®), Ixazomib, and Vaborbactam.[1][17] The C-B bond can act as a covalent warhead or be replaced during synthesis. This compound serves as a versatile building block for:

-

Late-Stage Functionalization: Introducing complex fragments onto a drug scaffold with high reliability using Suzuki-Miyaura or Chan-Lam couplings.

-

Scaffold Hopping: Replacing other chemical groups with the conformationally rigid and lipophilic dimethylcyclohexenyl moiety to explore new chemical space and improve drug-like properties.

-

Fragment-Based Drug Discovery: Using the boronic acid as a handle to link this specific fragment to other molecules for screening against biological targets.

Data Summary

The following table summarizes the key transformations discussed for this compound.

| Reaction Type | Key Reagents & Catalyst | Coupling Partner | Bond Formed | Key Advantages |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/Vinyl Halides & Triflates | C(sp²)-C(sp²) | High reliability, broad functional group tolerance.[6][7] |

| Chan-Lam | Cu salt (e.g., Cu(OAc)₂), Oxidant (Air) | Amines, Phenols, Amides | C(sp²)-N, C(sp²)-O | Mild conditions (often RT, aerobic), complementary to Pd.[9][12] |

| Conjugate Addition | Rh catalyst (e.g., [Rh(cod)Cl]₂) | α,β-Unsaturated Ketones/Esters | C(sp²)-C(sp³) | Forms C-C bonds, can be made highly enantioselective.[14][15] |

Detailed Experimental Protocols

Protocol 6.1: General Procedure for Suzuki-Miyaura Cross-Coupling

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Chan-Lam Coupling [organic-chemistry.org]

- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 11. marmacs.org [marmacs.org]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

Exploring the scope of Suzuki-Miyaura reactions with 4,4-Dimethylcyclohexen-1-ylboronic acid.

A Technical Guide to Suzuki-Miyaura Reactions with 4,4-Dimethylcyclohexen-1-ylboronic Acid

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[1][2][3] Its impact is particularly profound in the field of drug discovery, where the construction of complex molecular architectures is paramount. This guide provides an in-depth exploration of the Suzuki-Miyaura reaction's scope, focusing on a specific, sterically demanding building block: this compound. We will dissect the mechanistic nuances, provide field-proven insights for optimizing reaction conditions with challenging substrates, and present a detailed protocol for its application. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable synthetic tool for creating novel compounds bearing the gem-dimethylcyclohexene moiety, a scaffold of significant interest due to its conformational rigidity and prevalence in bioactive molecules.[4]

Introduction: The Strategic Value of the Cyclohexene Scaffold

The Suzuki-Miyaura reaction, celebrated in the 2010 Nobel Prize in Chemistry, facilitates the coupling of organoboron compounds with organic halides or pseudo-halides, catalyzed by a palladium complex.[5] Its widespread adoption stems from mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3]

The 4,4-dimethylcyclohexene unit is a particularly attractive structural motif in medicinal chemistry. The gem-dimethyl group locks the cyclohexane ring in a specific conformation, reducing the molecule's rotational freedom. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[4] Consequently, the ability to efficiently incorporate this scaffold into diverse molecular frameworks via a robust method like the Suzuki-Miyaura coupling is of high strategic importance.

This guide focuses on the practical application of this compound and its more stable pinacol ester derivative, which is commercially available.[6][7] We will address the inherent challenges associated with sterically hindered substrates and provide a clear roadmap for achieving high-yield couplings.

The Heart of the Reaction: Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] Understanding this cycle is crucial for troubleshooting and optimizing reactions, especially with challenging substrates.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. For sterically hindered substrates, electron-rich and bulky phosphine ligands are often required to promote this step.[10]

-

Transmetalation: This is often the rate-limiting step. The organic group is transferred from the boron atom to the palladium center. The process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic borate species.[11] The precise mechanism of transfer from the boronate complex to the palladium center has been a subject of extensive study.[2][12]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Fig. 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Synthesis and Handling of the Boronic Acid Reagent

While this compound pinacol ester is commercially available, understanding its synthesis provides valuable context. A common route involves the palladium-catalyzed cross-coupling of a suitable vinyl halide or triflate with bis(pinacolato)diboron (B₂pin₂), a method developed by Miyaura.[13] A patent for a similar process describes the coupling of 1-chloro-cyclohexene with B₂pin₂ using a palladium catalyst and a phosphine ligand.[14]

Key Handling Considerations:

-

Stability: Boronic acids can be prone to protodeboronation, especially under acidic or harsh conditions.[5] The corresponding pinacol esters exhibit significantly greater stability and are often preferred for storage and use in reactions.

-

Anhydrous Conditions: While many Suzuki protocols tolerate water, and some even use aqueous solvent mixtures, starting with anhydrous solvents is good practice, particularly when dealing with sensitive substrates or catalysts.[15]

Optimizing the Coupling: A Data-Driven Approach

Successfully coupling a sterically hindered partner like this compound requires careful selection of the catalyst, ligand, base, and solvent. The goal is to facilitate the key steps of the catalytic cycle while minimizing side reactions.

Catalyst and Ligand Selection

For challenging couplings, pre-formed palladium complexes or pre-catalysts are often more effective than generating the active catalyst in situ.[13] The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are known to accelerate both oxidative addition and reductive elimination, making them ideal for hindered substrates.[10]

The Role of the Base and Solvent

The base is crucial for activating the boronic acid for transmetalation.[11] Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, often in aqueous solutions. For particularly difficult couplings, stronger bases like K₃PO₄ or organic bases in anhydrous solvents may be necessary. The solvent system must solubilize all components and is often a mixture, such as dioxane/water or THF/water.[15]

Reaction Scope and Representative Conditions

The following table outlines recommended starting conditions for coupling this compound pinacol ester with various aryl halides. These conditions are based on established protocols for sterically demanding Suzuki-Miyaura reactions.[10][15][16]

| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Key Insight |

| Electron-poor Ar-Br | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 100 | 85-95 | Electron-poor partners undergo rapid oxidative addition. |

| Electron-rich Ar-Br | XPhos Pd G3 (2%) | N/A | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 100 | 70-85 | Pre-catalysts are highly effective for slower oxidative additions.[13] |

| Hindered Ar-Br | XPhos Pd G3 (3%) | N/A | Cs₂CO₃ (2.5) | t-BuOH | 110 | 65-80 | Bulky ligands and stronger bases overcome steric clash.[10] |

| Heterocyclic-Cl | RuPhos Pd G3 (3%) | N/A | LiOtBu (2.5) | Dioxane/H₂O (4:1) | 100 | 50-75 | Specialized ligands and bases are needed for challenging heteroaryl chlorides.[15] |

Standard Operating Protocol

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Objective: To synthesize 1-(4-bromophenyl)-4,4-dimethylcyclohex-1-ene.

Materials:

-

This compound pinacol ester

-

1,4-Dibromobenzene

-

XPhos Pd G3 Precatalyst

-

Potassium Phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Fig. 2: Experimental Workflow for a Suzuki-Miyaura Coupling.

Procedure:

-